molecular formula C13H12N2O4S2 B5852680 N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide

N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide

Cat. No. B5852680
M. Wt: 324.4 g/mol
InChI Key: OAKKBHXEKSGNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide, also known as Methylthioninobenzenesulfonamide, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to have several applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide involves the inhibition of the activity of certain enzymes. For example, it has been found to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are important for several physiological processes such as acid-base balance and ion transport.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide has several biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It has also been found to have analgesic and antipyretic effects by inhibiting the activity of cyclooxygenase enzymes. In addition, it has been found to have effects on ion transport processes by inhibiting the activity of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of certain enzymes, which makes it useful for studying the physiological and biochemical effects of these enzymes. However, one limitation is that it may have off-target effects on other enzymes or physiological processes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide. One direction is to explore its potential as a therapeutic agent for the treatment of conditions such as inflammation, pain, and fever. Another direction is to investigate its use as a fluorescent probe for the detection of thiols in biological samples. Additionally, further research is needed to understand its mechanism of action and potential off-target effects on other physiological processes.

Synthesis Methods

The synthesis of N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide involves the reaction of 3-(methylthio)aniline with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and can be purified using column chromatography.

Scientific Research Applications

N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide has been used in several scientific research studies. It has been found to have inhibitory effects on the activity of several enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been found to have anti-inflammatory, analgesic, and antipyretic effects. In addition, it has been used as a fluorescent probe for the detection of thiols in biological samples.

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-20-12-4-2-3-10(9-12)14-21(18,19)13-7-5-11(6-8-13)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKKBHXEKSGNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide

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